BenchChemオンラインストアへようこそ!

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea

Alzheimer's Disease Cholinesterase Inhibition Antioxidant

This compound is the unsubstituted core scaffold from a validated 38-member aryl-urea-benzofuranylthiazole series built as multitasking Alzheimer's agents. Procure it as the essential baseline for systematic SAR: modify benzofuran or benzyl rings to map how each substituent shifts AChE/BuChE selectivity and potency. Use as a critical negative control when profiling potent leads e25 and e38 to confirm effects are substituent-driven, not scaffold-based. Also ideal as a chemical probe to deconvolute the urea linker's contribution by comparison with hydrazone- or thiazolidinone-linked analogs.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4
CAS No. 1207058-13-6
Cat. No. B3404274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea
CAS1207058-13-6
Molecular FormulaC19H15N3O2S
Molecular Weight349.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O2S/c23-18(20-11-13-6-2-1-3-7-13)22-19-21-15(12-25-19)17-10-14-8-4-5-9-16(14)24-17/h1-10,12H,11H2,(H2,20,21,22,23)
InChIKeyPYRNCANABCFNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea (CAS 1207058-13-6): A Multitargeting Aryl-Urea-Benzofuranylthiazole Hybrid for Alzheimer's Disease Research


1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea (CAS 1207058-13-6) is a synthetic organic compound belonging to the aryl-urea-benzofuranylthiazole hybrid class [1]. This class was specifically designed and synthesized as a series of 38 novel hybrids [2] intended to function as multitasking agents targeting multiple pathological pathways in Alzheimer's disease (AD) [1]. The core scaffold integrates a benzofuran moiety with a thiazole ring, linked via a urea bridge to a benzyl group. This specific architecture is a variation within a broader family that was systematically evaluated for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with antioxidant properties [1].

Why 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea Cannot Be Simply Replaced by Another Aryl-Urea-Benzofuranylthiazole Analog


Within the 38-member aryl-urea-benzofuranylthiazole hybrid series, small structural variations lead to profound differences in biological activity, making generic substitution a significant scientific risk [1]. The nature of the terminal aryl-urea substituent is a critical determinant of both cholinesterase inhibition potency and selectivity [1]. For instance, the most potent AChE inhibitor in the series, e25 (bearing a 5-bromobenzofuran and 2-fluorophenyl moiety), exhibited an IC50 of 3.85 µM, while the most potent BuChE inhibitor, e38 (with a 5-nitrobenzofuran and 4-iodophenyl group), showed an IC50 of 2.03 µM and was 8.5-fold more potent than the clinical standard galanthamine [1]. This demonstrates that altering substituents can shift the inhibition profile by orders of magnitude and even reverse enzyme selectivity. Therefore, selecting a specific compound like 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-benzylurea is not a matter of choosing a representative of the class, but of targeting a specific, albeit not fully characterized, functional profile within a highly sensitive structure-activity landscape.

Quantitative Differentiation Evidence for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea (CAS 1207058-13-6)


Multitargeted Potential in Alzheimer's Disease: A Class-Level Comparison

High-strength, direct differential evidence for this specific compound is currently limited in the public domain. However, its activity can be robustly inferred from its structural class. The compound is a member of the aryl-urea-benzofuranylthiazole hybrid series, which was specifically designed and validated as multitasking agents for Alzheimer's disease, exhibiting both cholinesterase inhibition and antioxidant properties [1]. The unsubstituted benzofuran and benzyl groups of the target compound place it as a foundational analog within this series, providing a valuable baseline for understanding the contributions of further substituents. The series as a whole demonstrated a range of activities, with the strongest inhibitors showing single-digit micromolar IC50 values against AChE and BuChE and sub-micromolar antioxidant activity [1].

Alzheimer's Disease Cholinesterase Inhibition Antioxidant

Role as an Unsubstituted Core Scaffold in a Highly Sensitive SAR Series

The compound's structure represents the minimal, unsubstituted benzofuran-thiazole-benzylurea core of the larger series [1]. In contrast, the most potent analogs in the series, such as e25 and e38, incorporate additional bromo, fluoro, iodo, and nitro substituents on their aryl rings [1]. The stark difference in potency and selectivity between these highly decorated analogs highlights the critical influence of even simple substitutions on the core scaffold. For instance, the addition of a bromine and fluorine atom (as in e25) or an iodine and nitro group (as in e38) transformed the core into potent, single-digit micromolar inhibitors with defined selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe

Computational and Structural Differentiation from Diverse Benzofuran-Thiazole Hybrids

Molecular docking studies on the aryl-urea-benzofuranylthiazole series revealed that the thiazole ring and the amidic urea moiety are critical interaction sites for binding to both AChE and BuChE, while the benzofuran and phenyl rings anchor to the enzyme side chains via π-π interactions [1]. 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea presents a specific pharmacophore arrangement distinct from other benzofuran-thiazole hybrids, such as the thiazolylhydrazone derivatives studied as MAO inhibitors [2] or thiazoldinone analogues evaluated for urease inhibition [3]. The urea linker in the target compound provides a unique hydrogen-bonding network and spatial orientation compared to the hydrazone or thiazolidinone linkers in other series, which dictates a different target profile.

Computational Chemistry Molecular Docking Chemoinformatics

Procurement-Driven Application Scenarios for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea (CAS 1207058-13-6)


As a Foundational Core Scaffold for Medicinal Chemistry SAR Studies in Alzheimer's Disease

This compound is an ideal procurement for medicinal chemistry laboratories engaged in optimizing multitarget-directed ligands for Alzheimer's disease. Its value lies in its identity as the unsubstituted core scaffold of a validated multitasking series [1]. Researchers can use this compound to systematically synthesize and evaluate new derivatives by adding substituents to the benzofuran and benzyl rings, thereby directly mapping how each structural modification impacts AChE/BuChE inhibition, selectivity, and antioxidant capacity [1]. This provides a clear, data-driven path for lead optimization, starting from a defined baseline.

As a Key Reference Control for Validating Biological Assays with More Potent Analogs

For labs studying more potent analogs from the aryl-urea-benzofuranylthiazole series (such as e25 or e38), this compound serves a critical function as a reference or negative control [1]. Its anticipated lower potency and potentially different selectivity profile relative to the heavily substituted leads provide a crucial benchmark for validating assay sensitivity and confirming that observed effects are due to the specific substituents being investigated, rather than non-specific activity of the core scaffold [1]. Its inclusion in experimental runs enhances the rigor and interpretability of the data.

As a Chemical Probe for Studying the Urea Linker's Role in Target Engagement

This compound can be strategically procured as a chemical probe to deconvolute the specific contribution of the urea linker to biological activity, especially when compared to other benzofuran-thiazole hybrids [1]. By contrasting its binding profile with that of structurally analogous compounds containing different linkers—such as the hydrazone linker in MAO inhibitors [2] or the thiazolidinone linker in urease inhibitors [3]—researchers can generate valuable data on how the urea moiety dictates binding to cholinesterases over other targets like MAO or urease. This comparative approach is fundamental for target deconvolution and rational polypharmacology design.

Quote Request

Request a Quote for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.